11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether” is a chemical compound with the molecular formula C21H18N2O2 . It is also known as “16,19-dimethoxy-3,21-diazapentacyclo[11.8.0.0{2,10}.0{4,9}.0^{15,20}]henicosa-1(21),2(10),4(9),5,7,13,15(20),16,18-nonaene” and "5H-Acrindoline, 6,13-dihydro-8,11-dimethoxy-" .
Scientific Research Applications
Synthesis and Evaluation for Anti-addictive Properties
The compound 11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether has been explored in the synthesis of racemic albifloranine and its congeners, including 18-methoxycoronaridine, for evaluation as anti-addictive agents. The total synthesis of albifloranine was completed in 13 steps with a 7% overall yield. Among the synthesized ester and ether derivatives, 18-methoxycoronaridine stands out as a non-toxic agent significantly reducing demand for morphine, cocaine, nicotine, and alcohol in rats, demonstrating potential in addiction treatment research (Bandarage, U., Kuehne, M., & Glick, S. D., 1999).
Chemical Synthesis and Reactions
This compound has also been involved in various chemical synthesis processes and reactions, illustrating its versatility in organic chemistry. For instance, methoxymercuration reactions and the synthesis of derivatives highlight its reactivity and potential for creating functionalized molecules for further chemical studies (Ferrier, R., & Prasit, P., 1980), (Kawasaki, T., et al., 1987).
Applications in Molecular Spectroscopy
Research on methanol and dimethyl ether in ZSM-5 has shed light on the formation of methoxy species from these compounds at varying temperatures. This work has implications for understanding the mechanism of hydrocarbon formation, emphasizing the compound's role in spectroscopic studies and catalysis (Forester, T., & Howe, R., 1987).
Photochemical Behavior and Synthetic Pathways
The photochemical behavior of N-acylated derivatives and the synthesis of optically active compounds highlight innovative approaches to organic synthesis and potential applications in designing light-responsive materials and molecules with unique optical properties (Winkler-Lardelli, B., et al., 1973).
Mechanism of Action
properties
IUPAC Name |
8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-9-10-18(25-2)20-15(17)11-12-7-8-14-13-5-3-4-6-16(13)22-21(14)19(12)23-20/h3-6,9-11,22H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMZEOCELYMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.